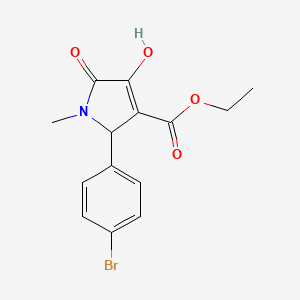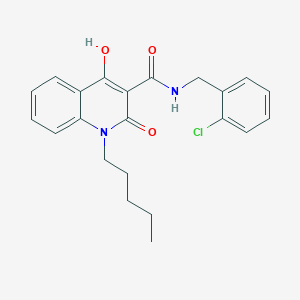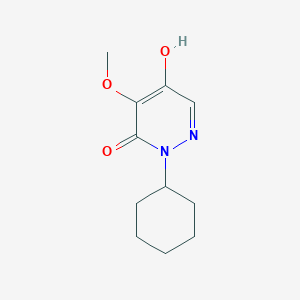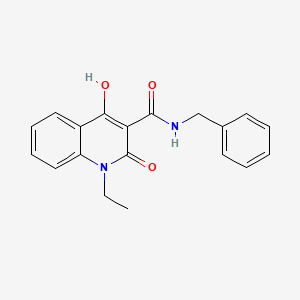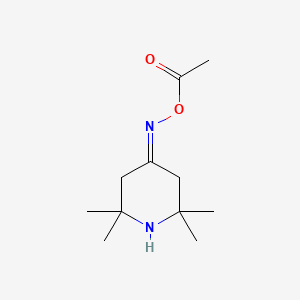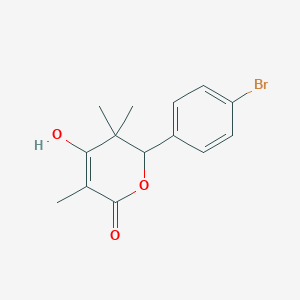
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromophenyl group attached to a pyranone ring, which is further substituted with hydroxy and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one can be achieved through several synthetic routes. One common method involves the condensation of 4-bromobenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyranone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-4-oxo-3,3,5-trimethyl-2H-pyran-6-one.
Reduction: Formation of 2-(4-phenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one.
Substitution: Formation of 2-(4-methoxyphenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one.
Scientific Research Applications
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl group may enhance its binding affinity to certain targets, leading to increased biological activity.
Comparison with Similar Compounds
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one can be compared with other similar compounds, such as:
- 2-(4-chlorophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one
- 2-(4-fluorophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one
- 2-(4-methylphenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-8-11(16)14(2,3)12(18-13(8)17)9-4-6-10(15)7-5-9/h4-7,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSIRVXQAYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
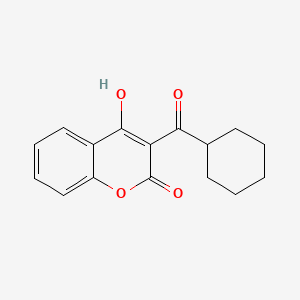
![5-bromo-6-hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one](/img/structure/B5914087.png)
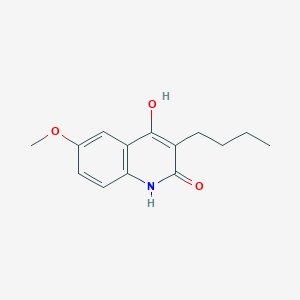
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE](/img/structure/B5914107.png)
![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)
